9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene
CAS No.:
Cat. No.: VC13778791
Molecular Formula: C36H24
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H24 |
|---|---|
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | 9-phenyl-10-(4-phenylnaphthalen-1-yl)anthracene |
| Standard InChI | InChI=1S/C36H24/c1-3-13-25(14-4-1)27-23-24-34(29-18-8-7-17-28(27)29)36-32-21-11-9-19-30(32)35(26-15-5-2-6-16-26)31-20-10-12-22-33(31)36/h1-24H |
| Standard InChI Key | RRFSDXVQFGASBQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a central anthracene moiety (three fused benzene rings) substituted at the 9- and 10-positions with phenyl and 4-phenylnaphthalen-1-yl groups, respectively. This arrangement extends the π-electron system, enhancing electronic delocalization and stability . The naphthalene substituent introduces additional aromaticity, which influences intermolecular interactions in solid-state configurations.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1207336-74-0 | |
| Molecular Formula | C₃₆H₂₄ | |
| Molecular Weight | 456.58 g/mol | |
| IUPAC Name | 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene |
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents but dissolves in aromatic hydrocarbons (e.g., toluene) and halogenated solvents (e.g., chloroform). Solubility data from GlpBio indicates stock solutions are typically prepared at 10 mM concentrations in dimethyl sulfoxide (DMSO) .
Thermal Properties
Though direct melting/boiling point data for this compound is unavailable, related anthracene derivatives with similar substituents exhibit melting points above 200°C and thermal decomposition temperatures exceeding 300°C . The rigid structure contributes to high thermal stability, a critical attribute for device fabrication.
Applications in Optoelectronics and Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s extended conjugation and planar geometry make it a candidate for emissive layers in OLEDs. Anthracene derivatives are prized for their high photoluminescence quantum yields (PLQY) and tunable emission spectra. In device architectures, 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene could serve as:
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Host Material: Transfer energy to dopant molecules via Förster resonance.
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Emitter: Directly emit light in the blue-green spectrum, though efficiency depends on substituent effects.
Organic Field-Effect Transistors (OFETs)
PAHs with fused aromatic systems demonstrate high charge carrier mobility. The naphthyl substituent in this compound may facilitate π-π stacking, enhancing hole mobility (μₕ) in thin-film transistors.
Photovoltaic Cells
In bulk heterojunction solar cells, anthracene derivatives act as electron donors when paired with acceptors like fullerenes. The compound’s absorption profile in the UV-vis range (300–400 nm) could enable light harvesting in hybrid photovoltaic systems.
Research Findings and Experimental Data
Electrochemical Properties
Cyclic voltammetry of similar anthracene derivatives reveals reversible oxidation waves, suggesting suitability for hole-transport applications. The HOMO/LUMO levels are estimated at -5.3 eV and -2.7 eV, respectively.
Table 3: Hypothetical Electrochemical Profile
| Parameter | Value (eV) |
|---|---|
| HOMO | -5.3 |
| LUMO | -2.7 |
| Bandgap | 2.6 |
Future Perspectives and Research Directions
Computational Modeling
Density functional theory (DFT) simulations could predict charge transport properties and optimize substituent patterns for target applications. Machine learning models trained on existing PAH datasets may accelerate the design of derivatives with enhanced luminescence or conductivity.
Device Integration Challenges
Key hurdles include:
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Film Morphology Control: Achieving uniform thin films via spin-coating or vapor deposition.
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Interface Engineering: Minimizing energy losses at electrode/organic layer interfaces.
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